molecular formula C13H17BrFN B1398993 N-(4-bromo-3-fluorobenzyl)cyclohexanamine CAS No. 1248786-61-9

N-(4-bromo-3-fluorobenzyl)cyclohexanamine

Cat. No. B1398993
CAS RN: 1248786-61-9
M. Wt: 286.18 g/mol
InChI Key: ZLVHTSPRNRVFNB-UHFFFAOYSA-N
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Description

N-(4-Bromo-3-fluorobenzyl)cyclohexanamine is a synthetic compound. It has a molecular formula of C13H17BrFN and an average mass of 286.183 Da .


Molecular Structure Analysis

The molecular structure of N-(4-Bromo-3-fluorobenzyl)cyclohexanamine consists of a cyclohexanamine group attached to a 4-bromo-3-fluorobenzyl group . The exact structure can be found in dedicated chemical databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-(4-bromo-3-fluorobenzyl)cyclohexanamine, such as its melting point, boiling point, and density, are not specified in the available resources .

Scientific Research Applications

Positron Emission Tomography Ligand

NCQ 115, a compound containing a structure similar to N-(4-bromo-3-fluorobenzyl)cyclohexanamine, has been used as a selective dopamine D-2 receptor antagonist. Its suitability as a fluorine-18-labelled radioligand for positron emission tomography (PET) was investigated. The study found a significant uptake of radioactivity in the monkey striatum, indicating its potential application in PET brain imaging (Halldin, Högberg, & Farde, 1994).

Affinity Towards Adenosine Receptors

In a study exploring derivatives of 1,2,3-triazolo[4,5-d]pyrimidines, compounds with a fluorobenzyl group showed high affinity and selectivity for A1 adenosine receptors. This suggests potential applications in targeting these receptors for various pharmacological effects (Betti et al., 1999).

Metabolism in Human Hepatocytes

25B-NBF, a compound structurally similar to N-(4-bromo-3-fluorobenzyl)cyclohexanamine, was studied for its metabolism in human hepatocytes. The research helps in understanding the biotransformation of such compounds in the human body, crucial for drug development and toxicological studies (Kim et al., 2019).

Antimicrobial Activities

Studies on phosphorus-nitrogen compounds with fluorobenzyl groups have demonstrated their antimicrobial activities against various bacteria and yeast strains. This opens avenues for the development of new antimicrobial agents using similar structural frameworks (Elmas et al., 2018).

Dopamine D2 Receptor Ligand

NCQ 115, again related to N-(4-bromo-3-fluorobenzyl)cyclohexanamine, was synthesized for use as a selective reversible ligand for dopamine D2 receptors. Its high binding specificity and ability to cross the blood-brain barrier make it a promising candidate for neurological research (Najafi et al., 1993).

properties

IUPAC Name

N-[(4-bromo-3-fluorophenyl)methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrFN/c14-12-7-6-10(8-13(12)15)9-16-11-4-2-1-3-5-11/h6-8,11,16H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVHTSPRNRVFNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-3-fluorobenzyl)cyclohexanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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